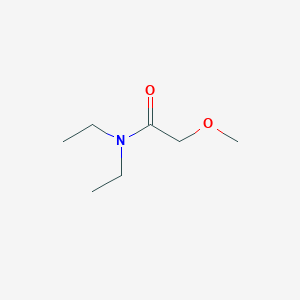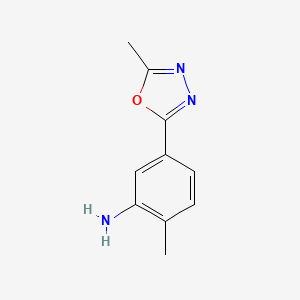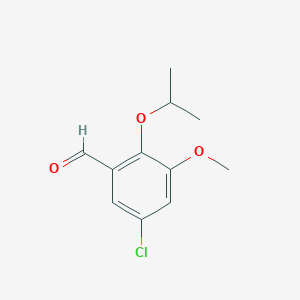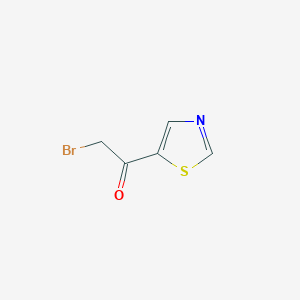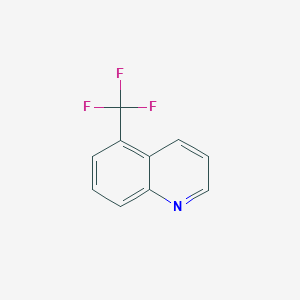
5-(Trifluoromethyl)quinoline
Descripción general
Descripción
5-(Trifluoromethyl)quinoline is a chemical compound with the CAS Number: 342-30-3 . It has a molecular weight of 197.16 . It is typically stored at room temperature and is a liquid in its physical form .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted quinolines has been achieved from 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts and 1,5- and 1,8-diaminonaphthalene, respectively, by a twofold pyridoannelation sequence .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)quinoline involves a quinoline ring system with a trifluoromethyl group attached . This compound is of interest to researchers in medicinal chemistry due to its intricate structure.Chemical Reactions Analysis
Fluorinated quinolines, such as 5-(Trifluoromethyl)quinoline, have been synthesized using a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo Suzuki-Miyaura couplings, which are versatile tools for forming carbon-carbon bonds.Physical And Chemical Properties Analysis
5-(Trifluoromethyl)quinoline is a liquid at room temperature . It has a molecular weight of 197.16 . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some other unique properties .Aplicaciones Científicas De Investigación
Synthesis and Properties
Fluorinated quinolines, including 5-(Trifluoromethyl)quinoline, have been the subject of extensive research in the past 10-15 years . A variety of synthetic methods have been explored, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . These methods have led to the development of novel approaches to functionalize polyfluorinated quinolines .
Biological Activity
Fluorinated quinolines, such as 5-(Trifluoromethyl)quinoline, have shown remarkable biological activity . They have been found to exhibit antibacterial, antineoplastic, and antiviral activities . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
Drug Discovery
5-(Trifluoromethyl)quinoline is a versatile chemical compound used in drug discovery. It exhibits high perplexity due to its intricate structure and offers burstiness with its diverse applications in areas like drug discovery and catalysis.
PI3K Inhibition
PI3Ks are a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism . 5-(Trifluoromethyl)quinoline could potentially be used in research related to these processes .
Antiviral Agents
There has been interest in synthesizing new isatin derivatives as broad-spectrum antiviral agents . 5-(Trifluoromethyl)quinoline could potentially be used in this area of research .
Agriculture and Liquid Crystals
A number of fluorinated quinolines, potentially including 5-(Trifluoromethyl)quinoline, have found application in agriculture, and also as components for liquid crystals .
Safety And Hazards
5-(Trifluoromethyl)quinoline is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Direcciones Futuras
Fluorinated quinolines, including 5-(Trifluoromethyl)quinoline, have found applications in medicine, agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Propiedades
IUPAC Name |
5-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-4-1-5-9-7(8)3-2-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZKLFTSGGGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600370 | |
| Record name | 5-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)quinoline | |
CAS RN |
342-30-3 | |
| Record name | 5-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



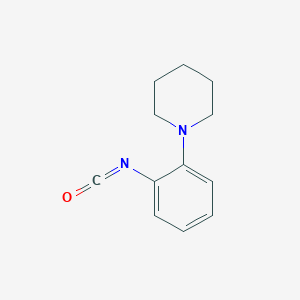

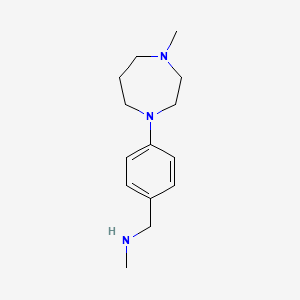


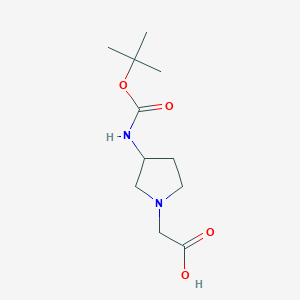
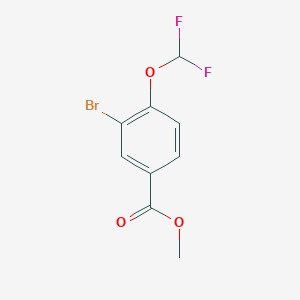
![5-Methoxybenzo[d]isoxazole](/img/structure/B1612025.png)
